H-Asp(OtBu)-OtBu.HCl H-Asp(OtBu)-OtBu.HCl
Brand Name: Vulcanchem
CAS No.: 1791-13-5
VCID: VC21540045
InChI: InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H/t8-;/m0./s1
SMILES: Array
Molecular Formula: C12H24ClNO4
Molecular Weight: 281.77 g/mol

H-Asp(OtBu)-OtBu.HCl

CAS No.: 1791-13-5

Cat. No.: VC21540045

Molecular Formula: C12H24ClNO4

Molecular Weight: 281.77 g/mol

* For research use only. Not for human or veterinary use.

H-Asp(OtBu)-OtBu.HCl - 1791-13-5

Specification

CAS No. 1791-13-5
Molecular Formula C12H24ClNO4
Molecular Weight 281.77 g/mol
IUPAC Name ditert-butyl (2S)-2-aminobutanedioate;hydrochloride
Standard InChI InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H/t8-;/m0./s1
Standard InChI Key GVLZIMQSYQDAHB-QRPNPIFTSA-N
Isomeric SMILES CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)N.Cl
Canonical SMILES CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl

Introduction

Chemical Identity and Structure

L-Aspartic acid di-tert-butyl ester hydrochloride is a modified amino acid with the molecular formula C₁₂H₂₃NO₄·HCl (or C₁₂H₂₄ClNO₄) and a molecular weight of 281.78 g/mol . It is characterized by the presence of two tert-butyl ester protecting groups attached to the α and β carboxyl functionalities of aspartic acid, with the amino group present in its protonated form as a hydrochloride salt . This structural arrangement provides stability to the carboxyl groups while allowing for selective chemical transformations, making it particularly valuable in multi-step synthetic processes where controlled reactivity is essential.

The compound is formally known as di-tert-butyl (2S)-2-aminobutanedioate hydrochloride in IUPAC nomenclature, reflecting its stereochemistry and functional groups . It belongs to the broader class of protected amino acids, which are fundamental building blocks in peptide synthesis and pharmaceutical development. The structural configuration features the characteristic L-stereochemistry (S-configuration) at the alpha carbon, maintaining the stereochemical integrity of the parent amino acid while incorporating protection for both carboxylic acid moieties.

Chemical Identifiers and Nomenclature

L-Aspartic acid di-tert-butyl ester hydrochloride is registered under various naming systems and database identifiers to facilitate its identification in scientific and commercial contexts. The compound is uniquely identified by its CAS registry number 1791-13-5, which serves as its primary identifier in chemical databases and regulatory documentation . It appears in multiple databases including PubChem (CID: 13768146), Reaxys (Registry Number: 5652807), and various commercial catalogs with the MDL number MFCD00034851 .

Several synonyms are commonly used to refer to this compound in scientific literature and commercial settings, including di-tert-butyl L-aspartate hydrochloride, H-Asp(OtBu)-OtBu·HCl, (S)-di-tert-butyl 2-aminosuccinate hydrochloride, and L-aspartic acid, bis(1,1-dimethylethyl) ester, hydrochloride . These alternative names reflect various aspects of its chemical structure and functional characteristics, though all refer to the same molecular entity. The SMILES notation for this compound is CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl, providing a linear representation of its structure that can be interpreted by chemical software systems .

Physical and Chemical Properties

L-Aspartic acid di-tert-butyl ester hydrochloride exists as a white to almost white crystalline solid or powder under standard conditions . The physical and chemical properties of this compound are crucial for its identification, handling, and applications in various scientific and industrial processes. Understanding these properties is essential for researchers and manufacturers working with this compound to ensure proper handling, storage, and utilization in synthetic procedures.

The compound demonstrates specific optical activity, with a reported specific rotation [α]²⁰ᴅ of +6.0 to +8.0 degrees when measured at a concentration of 1 g/100 mL in methanol . This optical rotation value serves as an important quality control parameter and confirms the enantiomeric purity of the compound, which is critical for its applications in asymmetric synthesis and pharmaceutical development. The consistent optical rotation values reported across different manufacturers suggest high standardization in production methods.

Physicochemical Characteristics

The physicochemical characteristics of L-Aspartic acid di-tert-butyl ester hydrochloride are summarized in the following table, compiling data from multiple sources to provide a comprehensive overview:

PropertyValueReference
Physical StateSolid
AppearanceWhite to almost white powder or crystals
Molecular Weight281.78 g/mol
Melting Point150°C (decomposition)
Specific Rotation [α]²⁰ᴅ+6.0 to +8.0° (c=1, MeOH)
SolubilitySoluble in methanol
pHNot specified
StabilityHeat sensitive

L-Aspartic acid di-tert-butyl ester hydrochloride exhibits a melting point of approximately 150°C, at which point it undergoes decomposition rather than a clean phase transition . This thermal behavior is characteristic of many amino acid derivatives and hydrochloride salts, reflecting the compound's relatively limited thermal stability. The compound demonstrates good solubility in polar organic solvents, particularly methanol, which makes it suitable for various solution-phase chemical transformations and analytical procedures .

Stability and Reactivity

The stability and reactivity profile of L-Aspartic acid di-tert-butyl ester hydrochloride is particularly important for its handling, storage, and application in synthetic procedures. The compound is generally stable under normal conditions but is classified as heat-sensitive, requiring careful temperature control during storage and handling . When exposed to elevated temperatures, the compound may undergo degradation processes, including potential hydrolysis of the tert-butyl ester groups or decomposition of the hydrochloride salt.

From a chemical reactivity perspective, L-Aspartic acid di-tert-butyl ester hydrochloride is incompatible with strong oxidizing agents, which can lead to unwanted oxidation reactions or decomposition . Under controlled conditions, the compound can undergo various chemical transformations, including deprotection of the tert-butyl groups under acidic conditions to regenerate the free carboxylic acids. The primary amine functionality can participate in peptide coupling reactions, making the compound valuable for peptide synthesis applications.

Synthesis and Preparation Methods

The synthesis of L-Aspartic acid di-tert-butyl ester hydrochloride typically involves multi-step procedures starting from L-aspartic acid or its derivatives. Several synthetic routes have been developed to prepare this compound efficiently, with variations in the specific reagents, conditions, and intermediate steps. Understanding these synthetic approaches is essential for researchers and manufacturers seeking to produce the compound for various applications.

One common synthetic approach involves the esterification of L-aspartic acid or its N-protected derivatives with tert-butyl alcohol or other tert-butyl compounds in the presence of suitable catalysts . This process typically requires careful control of reaction conditions to ensure selective esterification of both carboxyl groups. Following the esterification step, if an N-protected starting material was used, deprotection of the amino group may be necessary, followed by salt formation with hydrochloric acid to yield the final hydrochloride salt .

Transesterification Method

A patent-described process for the preparation of L-Aspartic acid di-tert-butyl ester hydrochloride involves a transesterification reaction using N-protected L-aspartic acid as the starting material . In this approach, benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) is subjected to reaction with tert-butyl compounds such as tert-butyl acetate, tert-butyl benzoate, tert-butyl methacrylate, tert-butyl proprionate, or tert-butyl bromoacetate . The reaction typically employs a mole ratio of 1 part starting material to 10 parts tert-butyl compound, along with a suitable catalyst such as palladium black, platinum, or other metal-containing catalysts.

Applications in Scientific Research

L-Aspartic acid di-tert-butyl ester hydrochloride finds extensive applications across multiple scientific disciplines, owing to its unique structural features and selective reactivity. The compound serves as a versatile building block and intermediate in various research contexts, contributing to advancements in pharmaceutical development, biochemical studies, and materials science. Its applications span both academic research and industrial development settings.

In pharmaceutical research, this compound is particularly valuable as an intermediate in the synthesis of complex molecules, especially those targeting neurological conditions . The protected carboxyl groups provide selective reactivity, allowing for controlled modifications at specific positions during multi-step synthetic procedures. This selectivity is essential for developing pharmaceutical compounds with precise structural requirements and specific biological activities, contributing to the advancement of novel therapeutic agents.

Role in Neurological Studies

One of the notable applications of L-Aspartic acid di-tert-butyl ester hydrochloride is in neurological comparison studies with structurally similar compounds, particularly L-Glutamic acid di-tert-butyl ester . These studies contribute to understanding the structure-activity relationships of aspartate and glutamate derivatives in neurological processes, which is crucial for developing treatments for various neurological disorders. The compound's structural similarity to neurotransmitters makes it valuable for investigating receptor interactions and neurotransmission mechanisms.

Research indicates that aspartate derivatives, including L-Aspartic acid di-tert-butyl ester hydrochloride, may influence neurotransmitter receptor activity, potentially modulating synaptic transmission and plasticity. Some studies suggest these compounds may exhibit neuroprotective properties, possibly through modulation of glutamate receptors. Additionally, they have been evaluated alongside L-glutamic acid derivatives for their effects on neuronal cultures, with results indicating distinct modulation patterns on synaptic responses that contribute to our understanding of neuronal excitability mechanisms.

Other Research Applications

Beyond neurological studies and peptide synthesis, L-Aspartic acid di-tert-butyl ester hydrochloride finds applications in diverse research areas:

Research FieldApplicationsReferences
Biochemical ResearchStudies of protein synthesis and enzyme mechanisms
Polymer ChemistryDevelopment of biodegradable polymers for packaging and medical applications
Analytical ChemistryStandard for chromatographic analysis of amino acids
Medicinal ChemistryPrecursor for synthesis of drugs and therapeutic agents
Asymmetric SynthesisChiral building block for stereoselective reactions

In biochemical research, the compound is utilized to study various aspects of protein synthesis and enzyme mechanisms, contributing to our understanding of fundamental biological processes . Its defined stereochemistry makes it valuable for investigating enzyme-substrate interactions and protein-ligand binding phenomena. In polymer chemistry, L-Aspartic acid di-tert-butyl ester hydrochloride contributes to the development of biodegradable polymers with applications in environmentally friendly packaging materials and medical devices .

Exposure RouteRecommended First Aid MeasuresReference
Eye ContactRinse immediately with plenty of water for at least 15 minutes and seek medical attention
Skin ContactWash immediately with plenty of water for at least 15 minutes; seek medical attention if symptoms occur
InhalationMove to fresh air; seek immediate medical attention if symptoms develop
IngestionClean mouth with water and drink plenty of water; seek medical attention if symptoms occur

The compound is generally stable under normal conditions but may decompose when heated to produce potentially hazardous byproducts, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride . Consequently, the compound should be kept away from heat sources and open flames. When disposing of this material, local regulations for chemical waste disposal should be followed to ensure environmental safety and regulatory compliance.

Analytical Methods and Quality Control

The quality control of L-Aspartic acid di-tert-butyl ester hydrochloride relies on various analytical methods to ensure its identity, purity, and conformity to specifications. These analytical approaches provide critical information about the compound's physical and chemical characteristics, which is essential for research applications that require high-purity materials. Several complementary techniques are typically employed to obtain a comprehensive assessment of the compound's quality.

High-Performance Liquid Chromatography (HPLC) is commonly used to determine the purity of L-Aspartic acid di-tert-butyl ester hydrochloride, with specifications typically requiring a minimum purity of 98.0% by area percentage . This chromatographic technique allows for the separation and quantification of the target compound from potential impurities or degradation products. The HPLC analysis is often complemented by non-aqueous titration methods, which can provide an independent assessment of purity based on the compound's acid-base properties .

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods play a crucial role in the structural characterization and identity confirmation of L-Aspartic acid di-tert-butyl ester hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the compound's structural features, including the presence of tert-butyl groups and the stereochemical integrity of the amino acid moiety. Mass spectrometry offers precise molecular weight determination and fragmentation patterns that serve as fingerprints for identification.

Infrared (IR) spectroscopy contributes additional structural information through the identification of characteristic functional groups, such as the ester carbonyl stretching vibrations, N-H stretching of the protonated amino group, and C-H stretching of the tert-butyl groups. Ultraviolet-visible (UV-Vis) spectroscopy may also be employed, though the compound's absorption in this region is limited due to the absence of strong chromophores. Together, these spectroscopic techniques provide a comprehensive structural profile that confirms the identity of the compound.

Physical Property Measurements

Physical property measurements complement spectroscopic methods in the quality control of L-Aspartic acid di-tert-butyl ester hydrochloride. Specific optical rotation is a particularly important parameter, with specifications typically requiring values within the range of +6.0 to +8.0 degrees when measured at a concentration of 1 g/100 mL in methanol . This measurement provides valuable information about the enantiomeric purity of the compound, which is critical for applications in asymmetric synthesis and pharmaceutical development.

Melting point determination, typically showing decomposition around 150°C, serves as an additional identity and purity indicator . The physical appearance of the compound (white to almost white powder or crystals) is also evaluated as part of routine quality control procedures . For comprehensive quality assessment, these physical property measurements are considered alongside the results of spectroscopic analyses and chromatographic purity determinations to ensure the compound meets all required specifications.

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